molecular formula C19H14ClFN2OS B3472868 3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide

3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide

Cat. No.: B3472868
M. Wt: 372.8 g/mol
InChI Key: UNBHGTVKNUKXAO-BJMVGYQFSA-N
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Description

3-(4-Chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide is a synthetic acrylamide derivative featuring a 4-chlorophenyl group attached to the α,β-unsaturated carbonyl system and a thiazole ring substituted with a 4-fluorobenzyl moiety. Such compounds are of interest in medicinal chemistry due to their structural versatility, which allows for interactions with biological targets such as kinases or receptors.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2OS/c20-15-6-1-13(2-7-15)5-10-18(24)23-19-22-12-17(25-19)11-14-3-8-16(21)9-4-14/h1-10,12H,11H2,(H,22,23,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBHGTVKNUKXAO-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Synthesis

The synthesis of 3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide typically involves multi-step organic reactions. The process can be summarized as follows:

  • Formation of the Thiazole Ring : This is achieved by reacting 4-fluorobenzylamine with a suitable thioamide under acidic conditions.
  • Aldol Condensation : The thiazole intermediate undergoes aldol condensation with 2-chlorobenzaldehyde in the presence of a base to form the enamine.
  • Final Modification : The introduction of the acrylamide group completes the synthesis.

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. In vitro studies demonstrated that these compounds could inhibit the growth of Staphylococcus aureus and Chromobacterium violaceum at specific concentrations .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. For example, it has been noted that thiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms. One study reported that certain thiazole-based compounds inhibited cell proliferation and induced cell death in glioma cells by activating pathways independent of AMPK, suggesting a multifaceted approach to targeting cancer cells .

The biological activity of 3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Modulation of Gene Expression : Studies suggest that these compounds can alter the expression of genes related to melanin production and other critical cellular processes .

Study 1: Antibacterial Activity

A study evaluating the antibacterial properties of related thiazole compounds found that they exhibited significant activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL .

Study 2: Anticancer Efficacy

In another investigation, a derivative similar to 3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide was tested on B16F10 melanoma cells. Results indicated an IC50 value for melanin production inhibition at concentrations as low as 6.25 µM, demonstrating its potential as a therapeutic agent for skin-related malignancies .

Data Summary Table

PropertyValue/Description
Molecular FormulaC20H17ClFN3OS
Antibacterial ActivityEffective against Staphylococcus aureus
IC50 for Melanin Production6.25 µM
MechanismsApoptosis induction, enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiazole Acrylamides

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Substituents (R1, R2) Key Structural Features Melting Point/Physical Data Biological Activity (if reported)
3-(4-Chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide (Target) C19H14ClFN2OS R1 = 4-ClPh; R2 = 4-FBn-thiazole Acrylamide-thiazole hybrid Not reported Not explicitly stated
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide C19H13Cl3N2OS R1 = 3,4-diClPh; R2 = 4-ClBn-thiazole Dichlorophenyl enhances lipophilicity Not reported Not reported
3-(4-Chlorophenyl)-N-(p-tolyl)acrylamide C16H14ClNO R1 = 4-ClPh; R2 = p-tolyl Simpler acrylamide with aryl substituent Not reported Precursor to pyrazole derivatives
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-thiazole derivatives (4 and 5) C28H20ClF3N6S (Compound 4) R1 = 4-ClPh; R2 = 4-FPh-triazole Isostructural thiazole-triazole hybrids Crystallized from DMF Structural studies only

Key Observations :

  • Halogen Effects : The substitution of chlorine (electron-withdrawing) vs. fluorine (smaller, electronegative) influences molecular conformation and crystal packing. For instance, compounds 4 and 5 () are isostructural but adjust crystal lattices to accommodate Cl vs. F, highlighting halogen-dependent supramolecular interactions .
  • Biological Relevance: The dichlorophenyl analog () may exhibit enhanced hydrophobic interactions in biological systems compared to mono-halogenated derivatives .
Heterocyclic Variants
  • Isoxazole vs. Thiazole: N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide () replaces the thiazole with an isoxazole ring, which alters hydrogen-bonding capacity and steric bulk. The additional amino group further modulates electronic properties .
  • Sulfanyl Propanamide Derivatives : Compounds like 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide () demonstrate how sulfur-containing linkers affect melting points (135–159°C) and solubility compared to acrylamides .

Structural and Computational Insights

  • Crystallography : The use of SHELX software () has been pivotal in resolving the isostructurality of compounds like 4 and 5 , confirming near-identical unit-cell parameters despite halogen differences .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. A general approach includes coupling 2-amino-5-(4-fluorobenzyl)thiazole with acryloyl chloride derivatives under controlled conditions (e.g., using triethylamine as a base in dioxane at 20–25°C). Reaction parameters such as temperature, solvent choice, and stoichiometry must be optimized to avoid side reactions like hydrolysis or dimerization . Post-synthesis purification (e.g., recrystallization from ethanol-DMF mixtures) is critical for achieving ≥95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to verify substituent positions and connectivity.
  • X-ray crystallography (if single crystals are obtainable) to resolve the 3D structure, including dihedral angles between aromatic rings, which influence biological interactions .
  • Mass spectrometry (HRMS) to confirm molecular weight (C₁₉H₁₃ClFN₂OS; theoretical ~392.8 g/mol).
  • Computational methods (DFT) to predict electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodology : Screen for antimicrobial or enzyme-inhibitory activity using:

  • Microdilution assays (e.g., against Gram-positive/negative bacteria or fungi) to determine MIC values.
  • Enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates to quantify IC₅₀. Thiazole-acrylamide hybrids often show activity due to hydrogen bonding and π-π stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodology : Discrepancies may arise from variations in substituent positions or assay conditions. For example:

  • Compare the electron-withdrawing effects of 4-chlorophenyl vs. 4-fluorobenzyl groups on thiazole ring reactivity using Hammett constants .
  • Standardize assay protocols (e.g., pH, incubation time) and validate with positive controls (e.g., known kinase inhibitors). Statistical tools like ANOVA can identify significant variables .

Q. What strategies are effective for studying the compound’s interaction with multiple biological targets?

  • Methodology : Employ multi-omics approaches :

  • Proteomics (e.g., affinity pull-down assays coupled with LC-MS/MS) to identify binding partners.
  • Molecular docking (using AutoDock Vina or Schrödinger) to predict binding modes with targets like kinases or GPCRs. Prioritize targets with high docking scores (>7.0 kcal/mol) for validation .
  • Network pharmacology to map potential off-target effects and synergies.

Q. How do solvent polarity and pH affect the compound’s stability during kinetic studies?

  • Methodology : Conduct accelerated stability tests :

  • Monitor degradation rates via HPLC in solvents (e.g., DMSO, PBS) at varying pH (3–9) and temperatures (25–60°C).
  • Use Arrhenius plots to extrapolate shelf life under standard conditions. Acrylamide derivatives are prone to hydrolysis in acidic/basic media, requiring neutral buffers for long-term storage .

Q. What computational methods can predict its pharmacokinetic properties and toxicity?

  • Methodology : Utilize ADMET prediction tools (e.g., SwissADME, ProTox-II):

  • Calculate logP (~3.2) to assess lipid solubility and blood-brain barrier penetration.
  • Predict cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) and hepatotoxicity.
  • Validate with in vitro assays (e.g., Caco-2 permeability, Ames test) .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between laboratories using similar protocols?

  • Key Factors :

  • Impurity profiles of starting materials (e.g., 4-fluorobenzyl chloride purity affects thiazole formation).
  • Reaction atmosphere (moisture-sensitive steps may require inert gas purging).
  • Workup techniques (e.g., inefficient extraction may reduce isolated yields).
    • Resolution : Use DoE (Design of Experiments) to identify critical parameters and optimize robustness .

Q. How can conflicting bioactivity results in enzyme inhibition assays be reconciled?

  • Analysis :

  • Compare assay conditions (e.g., ATP concentrations in kinase assays alter IC₅₀ values).
  • Evaluate compound solubility (e.g., DMSO concentration >1% may denature proteins).
  • Confirm target engagement via SPR (Surface Plasmon Resonance) to measure binding affinity (KD) independently .

Methodological Notes

  • Experimental Design : Use randomized block designs for biological assays to minimize batch effects .
  • Data Reporting : Include detailed synthetic protocols (molar ratios, purification steps) and raw spectral data in supplementary materials to enhance reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.